N-PHENYL-N'-[1-(2-PYRIDYL)ETHYL]UREA
Description
N-Phenyl-N'-[1-(2-pyridyl)ethyl]urea is a urea derivative featuring a phenyl group and a 2-pyridylethyl substituent linked via a urea bridge. Urea compounds are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .
This combination makes the compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring aromatic and heteroaromatic recognition.
Properties
IUPAC Name |
1-phenyl-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11(13-9-5-6-10-15-13)16-14(18)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBLXMIDAMCQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene .
Industrial Production Methods
Industrial production of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of phosgene, although effective, poses safety and environmental concerns, leading to the development of alternative methods that are safer and more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from the reactions of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA depend on the type of reaction. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in substituted urea derivatives .
Scientific Research Applications
N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-PHENYL-N’-[1-(2-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations: Pyridyl vs. Piperazinyl Groups
Compound : 1-Phenyl-3-[2-(1-piperazinyl)ethyl]urea
- Molecular Formula : C₁₃H₂₀N₄O | Molecular Weight : 248.33 g/mol
- Key Differences: Replaces the pyridyl group with a piperazinyl ring.
- Applications : Piperazine-containing ureas are prevalent in CNS-targeting pharmaceuticals due to their ability to cross the blood-brain barrier.
Halogen-Substituted Pyridyl Ureas
Compound : N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8)
- Molecular Formula : C₁₂H₁₀ClN₃O | Molecular Weight : 263.68 g/mol
- Key Differences: Introduces a chloro substituent at the 2-position of the pyridinyl ring.
- Applications : Used in agrochemicals (e.g., herbicides) due to improved stability and target specificity.
Chain Length and Substituent Position
Compound : N-(2-Pyridinylmethyl)urea (CAS 36226-31-0)
- Molecular Formula : C₇H₉N₃O | Molecular Weight : 151.17 g/mol
- Key Differences: Features a pyridinylmethyl group instead of pyridylethyl.
- Applications : Biochemical reagents due to compact structure and ease of functionalization.
| Property | This compound | N-(2-Pyridinylmethyl)urea |
|---|---|---|
| Chain Length | Ethyl (C2) | Methyl (C1) |
| Molecular Flexibility | High | Low |
| Synthetic Complexity | Moderate | Low |
Agrochemical Urea Derivatives
Compounds : Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
- Key Differences : Incorporate chlorophenyl and bulky alkyl/cycloalkyl groups, enhancing lipophilicity and persistence in environmental applications .
- Applications : Broad-spectrum herbicides and fungicides.
| Property | This compound | Cumyluron | Pencycuron |
|---|---|---|---|
| Lipophilicity | Moderate | High | Very High |
| Environmental Persistence | Likely low | High | High |
Ureas with Bulky Substituents
Compound : N-[4-(4-Pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea
- Molecular Formula : C₂₄H₃₉N₃O | Molecular Weight : 385.59 g/mol
- Key Differences : Bulky cyclohexyl and pyrrolidinyl groups increase steric hindrance and density (1.036 g/cm³), making it suitable for liquid crystal or surfactant applications .
| Property | This compound | N-[4-(4-Pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea |
|---|---|---|
| Steric Effects | Low | High |
| Density | ~1.1 g/cm³ (estimated) | 1.036 g/cm³ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
